Neobritannilactone B Neobritannilactone B
Brand Name: Vulcanchem
CAS No.:
VCID: VC16641762
InChI: InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14+/m0/s1
SMILES:
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

Neobritannilactone B

CAS No.:

Cat. No.: VC16641762

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Neobritannilactone B -

Specification

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name (3aR,4S,6E,10E,11aS)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Standard InChI InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14+/m0/s1
Standard InChI Key PDEJECFRCJOMEN-RZPRNJIHSA-N
Isomeric SMILES C/C/1=C\[C@H]2[C@@H]([C@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2
Canonical SMILES CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2

Introduction

Chemical Structure and Physicochemical Properties

The chemical identity of Neobritannilactone B is defined by the following characteristics:

Table 1: Chemical and Physical Properties of Neobritannilactone B

PropertyValueSource
Molecular FormulaC15H20O3\text{C}_{15}\text{H}_{20}\text{O}_{3}
CAS Number886990-00-7
Purity≥98%
Physical FormWhite crystalline powder
SolubilityChloroform, DMSO, Acetone
Storage Conditions2–8°C, protected from light

The compound’s sesquiterpene backbone includes a γ-lactone ring and two acetyl groups at positions 1 and 6, as confirmed by 2D-NMR spectroscopy . These structural elements enhance its lipophilicity, facilitating membrane permeability and intracellular accumulation .

Isolation and Synthesis

Neobritannilactone B is typically extracted from air-dried I. britannica flowers using ethanol or ethyl acetate, followed by chromatographic purification.

Extraction and Yield

A 95% ethanol extraction of 1 kg of dried flowers yields approximately 102 mg of Neobritannilactone B, alongside related analogs like 1-O-Acetylbritannilactone and Neobritannilactone A . The process involves sequential fractionation using silica gel chromatography, with final purification via HPLC .

Synthetic Approaches

While total synthesis remains challenging due to the compound’s bicyclic structure, semi-synthetic modifications of britannilactone precursors have been explored. Acetylation of britannilactone at specific positions enhances cytotoxic activity, as demonstrated in HL-60 leukemia models .

Pharmacological Activities

Neobritannilactone B demonstrates broad-spectrum bioactivity, particularly in oncology and neuroprotection.

Table 2: Pharmacological Effects of Neobritannilactone B

ActivityCell Line/ModelConcentrationEffect (% Apoptosis)Reference
CytotoxicHL-60 (Leukemia)25 µM77.57%
CytotoxicCOLO 205 (Colon)25 µM41.62%
Anti-inflammatoryLPS-induced macrophages10 µMNF-κB inhibition
NeuroprotectiveRat cortical neurons50 µM60.6% viability

Anticancer Mechanisms

The compound induces apoptosis via mitochondrial pathways, characterized by caspase-3 activation and cytochrome c release. In HL-60 cells, Neobritannilactone B at 25 µM triggers 77.57% apoptosis within 24 hours, surpassing the efficacy of its acetylated analogs . Comparative studies indicate that acetyl groups at positions 1 and 6 enhance DNA fragmentation and PARP cleavage .

Anti-inflammatory Action

Neobritannilactone B suppresses NF-κB signaling by inhibiting IκBα phosphorylation, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages . This activity is concentration-dependent, with significant effects observed at 10 µM .

Neuroprotective Effects

Future Research Directions

While preclinical data are promising, advancing Neobritannilactone B to clinical trials requires addressing several gaps:

  • Bioavailability Optimization: Structural modifications to improve aqueous solubility without compromising activity.

  • In Vivo Toxicology: Comprehensive safety profiling in animal models to establish therapeutic indices.

  • Synergistic Combinations: Evaluation alongside chemotherapeutic agents to enhance efficacy and reduce resistance.

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